Ring Constraint: [5.3.0] vs. [5.4.0] Bicyclic Guanidine Scaffold – Molecular Formula and Conformational Divergence
Note: Quantitative pharmacological data from the sole primary paper (Guryn et al., 1987) are not publicly available as an abstract; therefore, the evidence below relies on structural, physicochemical, and patent-derived comparisons. Users should verify critical biological endpoints through experimental testing. The 1,5-diazabicyclo(5.3.0)decane scaffold contains a fused pyrrolidine (5-membered) and diazepane (7-membered) ring, whereas its closest homolog, guanidine 1,5-diazabicyclo(5.4.0)undecane (CAS 115839-50-4), incorporates an 8-membered diazocane ring [1]. The structural difference translates to a molecular formula of C₁₁H₂₃N₅ (MW 225.33) for the [5.3.0] system versus C₁₂H₂₅N₅ (MW 239.36) for the [5.4.0] system—a delta of one CH₂ unit (14.03 g/mol) .
| Evidence Dimension | Ring size and molecular weight |
|---|---|
| Target Compound Data | C₁₁H₂₃N₅, MW 225.33 g/mol, [5.3.0] bicyclic system |
| Comparator Or Baseline | Guanidine 1,5-diazabicyclo(5.4.0)undecane: C₁₂H₂₅N₅, MW 239.36 g/mol, [5.4.0] bicyclic system |
| Quantified Difference | ΔMW = 14.03 g/mol; ring expansion from 7- to 8-membered diaza-ring |
| Conditions | Structural comparison based on published molecular formulas and MeSH records |
Why This Matters
Ring size governs conformational preorganization; substituting the [5.4.0] homolog without experimental re-validation risks altering target binding geometry and SAR conclusions.
- [1] Guryn R, Szadowska A, Czarnecka E, Wejman I. Synthesis and pharmacological studies on new guanidine derivatives of 1,5-diazabicyclo(5.3.0)decane and 1,5-diazabicyclo(5.4.0) undecane. Acta Pol Pharm. 1987;44(1):51-7. PMID: 3673626. View Source
